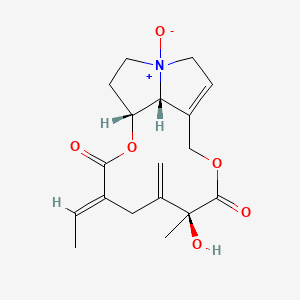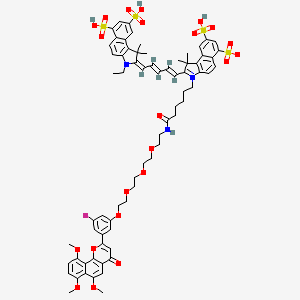
Spartioidine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spartioidine N-oxide is a pyrrolizine alkaloid that is characterized by its complex structure, which includes a hydroxy substituent at position 12, two oxo substituents at positions 11 and 16, and an N-oxido substituent . This compound is found naturally in plants of the genus Jacobaea and Senecio vulgaris .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spartioidine N-oxide can be synthesized through various chemical reactions involving its parent compound, spartioidine. The synthetic route typically involves the oxidation of spartioidine using specific oxidizing agents under controlled conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Spartioidine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to its parent amine form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Spartioidine N-oxide has several scientific research applications:
Chemistry: It is used as a reference compound in chemical studies to understand the behavior of pyrrolizine alkaloids.
Biology: The compound is studied for its role as a metabolite in plants and its potential effects on plant physiology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a prodrug and its cytotoxic properties.
Industry: This compound is used in the development of new drugs and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of spartioidine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group is known to increase the solubility of the compound and can be reduced enzymatically in vivo, leading to the formation of active metabolites. These metabolites can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to spartioidine N-oxide include other pyrrolizine alkaloids such as senecionine N-oxide and retrorsine N-oxide .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of a hydroxy substituent at position 12 and the unique arrangement of oxo and N-oxido groups. These structural differences can lead to distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H23NO6 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+,19?/m1/s1 |
Clave InChI |
COHUFMBRBUPZPA-UNXXDIMASA-N |
SMILES isomérico |
C/C=C/1\CC(=C)[C@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O |
SMILES canónico |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)

![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)










![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
